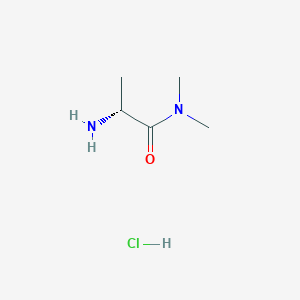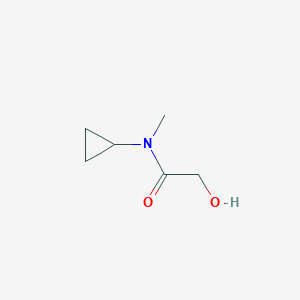
(R)-2-Amino-N,N-dimethylpropanamide HCl
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods to determine the arrangement of atoms in a molecule and their chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with acids or bases, redox reactions, and other types of chemical reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc. It could also involve determining chemical properties like acidity or basicity, reactivity, etc .Applications De Recherche Scientifique
1. DNA Adducts and Mutagenicity Studies
(R)-2-Amino-N,N-dimethylpropanamide HCl has been implicated in studies related to DNA adducts, particularly concerning heterocyclic amines (HCAs). These compounds, including certain types of aminoimidazoazaarenes (AIAs), are known for their mutagenic and carcinogenic potential, especially in the context of food mutagens. Research has delved into the identification, characterization, pathways of formation, and mutagenesis, both in vitro and in vivo, of AIA-DNA adducts. Such studies are vital for understanding the mutagenic and carcinogenic potential of these compounds, with implications for public health and dietary recommendations (Schut & Snyderwine, 1999).
2. Biochemical Research on Methionine Residues
The compound has been used in biochemical research focusing on the selective oxidation and reduction of methionine residues in peptides and proteins. This is a significant area of study for understanding protein structure and function, especially in the context of oxidative stress and cellular aging. The research demonstrated that treatment with certain aqueous solutions can result in the oxidation of methionine to methionine sulfoxide, a reaction pertinent to the understanding of protein biochemistry and potential therapeutic interventions (Shechter, 1986).
3. Chromatography and Analytical Chemistry
The compound is also relevant in the field of chromatography, particularly in hydrophilic interaction chromatography (HILIC). HILIC is a valuable technique for the separation of polar, weakly acidic, or basic samples, and understanding the interactions and stability of various compounds like this compound is crucial for refining this analytical method. The research covers advancements in the development of HILIC phase separation systems, emphasizing the properties of stationary phases and the effects of the mobile phase, sample structure, and temperature on separation (Jandera, 2011).
4. Advanced Material Research
In the realm of materials science, the compound has been involved in the synthesis of smart hydrogels. These hydrogels exhibit both temperature- and pH-sensitive behavior, making them candidates for applications in biomedical fields like tissue engineering and drug delivery. Understanding the behavior and stability of compounds like this compound in such contexts is crucial for the advancement of smart biomaterials (Xu, Kang, & Neoh, 2006).
5. Asymmetric Synthesis in Organic Chemistry
The compound has implications in the field of organic chemistry, particularly in asymmetric synthesis. Research has utilized chiral auxiliaries for asymmetric synthesis, demonstrating the compound's relevance in the preparation of complex organic molecules with potential applications in pharmaceuticals and organic materials (Green et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-N,N-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(6)5(8)7(2)3;/h4H,6H2,1-3H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHZDXUKDVJVSS-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384435-39-5 | |
| Record name | (2R)-2-amino-N,N-dimethylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)




![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)
